molecular formula C21H28S4 B14273712 1,13-Diphenyl-2,5,9,12-tetrathiatridecane CAS No. 168764-51-0

1,13-Diphenyl-2,5,9,12-tetrathiatridecane

Cat. No.: B14273712
CAS No.: 168764-51-0
M. Wt: 408.7 g/mol
InChI Key: RWAVRASHEIWHTA-UHFFFAOYSA-N
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Description

1,13-Diphenyl-2,5,9,12-tetrathiatridecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Diphenyl-2,5,9,12-tetrathiatridecane typically involves the reaction of phenyl-substituted thiols with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,13-Diphenyl-2,5,9,12-tetrathiatridecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or disulfides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Nitro- or halogen-substituted phenyl derivatives.

Scientific Research Applications

1,13-Diphenyl-2,5,9,12-tetrathiatridecane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,13-Diphenyl-2,5,9,12-tetrathiatridecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the phenyl groups may engage in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,13-Diphenyl-2,5,9,12-tetrathiatridecane is unique due to the presence of multiple sulfur atoms within its structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other phenyl-substituted compounds, making it a valuable molecule for various applications.

Properties

CAS No.

168764-51-0

Molecular Formula

C21H28S4

Molecular Weight

408.7 g/mol

IUPAC Name

2-[3-(2-benzylsulfanylethylsulfanyl)propylsulfanyl]ethylsulfanylmethylbenzene

InChI

InChI=1S/C21H28S4/c1-3-8-20(9-4-1)18-24-16-14-22-12-7-13-23-15-17-25-19-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2

InChI Key

RWAVRASHEIWHTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCSCCCSCCSCC2=CC=CC=C2

Origin of Product

United States

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